molecular formula C22H38N2 B1681080 N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine CAS No. 502487-67-4

N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine

Cat. No. B1681080
M. Wt: 330.5 g/mol
InChI Key: JFIBVDBTCDTBRH-WUROFCERSA-N
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Description

N-Geranyl-N’-(2-adamantyl)ethane-1,2-diamine, also known as SQ109, is a second-generation ethylenediamine drug . It is a potent tuberculosis drug that has shown high efficacy against Mycobacterium tuberculosis (Mtb) . The drug may function by blocking cell wall biosynthesis .


Synthesis Analysis

The synthesis of SQ109 and its analogs has been triggered by the drug’s high potency as a therapeutic agent . The aim of the synthesis was to improve drug potency, the spectrum of biological activity, and the pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of SQ109 has been studied using molecular dynamics (MD) simulations . The binding profile of nine SQ109 analogs with inhibitory potency against Mtb and alkyl or aryl adducts at C-2 or C-1 adamantyl carbon to MmpL3 was consistent with the X-ray structure of MmpL3 – SQ109 complex .


Chemical Reactions Analysis

The chemical reactions of SQ109 have been studied in the context of its binding to the MmpL3 transporter . The binding affinity of the SQ109 analogs was increased for the larger, more hydrophobic adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of SQ109 have been analyzed using MD simulations and DFT calculations . The rotation of SQ109 around the carbon–carbon bond in the monoprotonated ethylenediamine unit favors two gauche conformations as minima in water and lipophilic solvent .

Scientific Research Applications

Pharmacokinetics and Metabolism

N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine, also known as SQ109, has been studied for its pharmacokinetic profile across different species. A study by Jia et al. (2006) characterized the absorption, distribution, metabolism, and elimination (ADME) profile of SQ109. It was found that the terminal half-life of SQ109 in dogs was longer than in rodents, with differences in the volume of distribution and clearance rate. Furthermore, the oral bioavailability varied among dogs, rats, and mice, and the highest level of radioactivity was observed in the liver, followed by the lung, spleen, and kidney.

Synthesis Methods

Yao Qi-zheng (2007) developed a simple and economical method to synthesize SQ109. Two routes were explored, both starting from geraniol and adamantan-2-one, with total yields of 38% and 31% respectively. This synthesis approach aims to decrease costs by using less expensive starting materials (Yao Qi-zheng, 2007).

Anti-Tuberculosis Activity

A significant application of SQ109 is its potential as an anti-tuberculosis agent. Lee et al. (2003) reported that SQ109 showed a 14-35-fold improvement in activity against Mycobacterium tuberculosis compared to ethambutol. Additionally, Onajole et al. (2012) synthesized various polycyclic 'cage' derivatives of N-geranyl-1,2 diamines, including SQ109, and found potent activity against different strains of tuberculosis.

Pharmacoproteomic Effects

A study by Jia et al. (2005) explored the pharmacoproteomic alterations induced by SQ109 in Mycobacterium tuberculosis. The drug led to significant down-regulation and up-regulation of various proteins, offering insights into the mechanisms of action and potential new drug targets.

Anti-Bacterial Activity Beyond Tuberculosis

SQ109 has also been evaluated for its efficacy against other bacterial strains. Makobongo et al. (2013) investigated SQ109's in vitro efficacy against Helicobacter pylori, including multi-drug resistant strains. The study found that all tested strains were susceptible to SQ109, indicating its potential as a novel anti-Helicobacter therapy.

Anti-Parasitic Activity

Furthermore, SQ109 and its derivatives have shown effectiveness against parasitic diseases. Azeredo et al. (2020) reported that a synthetic diamine similar to SQ109 was effective against Trypanosoma cruzi, suggesting a broader spectrum of activity beyond bacterial infections.

Future Directions

SQ109 has been in phase II clinical trials and shows high potency against drug-resistant Mtb . The importance of SQ109 as a highly potent therapeutic agent has triggered the synthesis of analogs , suggesting that future research may focus on developing more potent and effective analogs of SQ109.

properties

IUPAC Name

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVDBTCDTBRH-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964540
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

With a mechanism of action distinct from other antibiotics used in TB therapy, SQ109 inhibits cell wall synthesis and acts on multiple cellular pathways in a select group of microorganisms.
Record name SQ-109
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine

CAS RN

502487-67-4
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502487-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502487674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-109
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SQ-109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AU7XUV31A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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